molecular formula C14H12N4O3 B2517594 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034618-62-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2517594
CAS No.: 2034618-62-5
M. Wt: 284.275
InChI Key: YWXODNNIOZMLJF-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-6-11(18-21-9)14(19)17-7-12-13(16-4-3-15-12)10-2-5-20-8-10/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXODNNIOZMLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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